molecular formula C9H17INO+ B11968802 N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Cat. No.: B11968802
M. Wt: 282.14 g/mol
InChI Key: IHTCZSNKQINGDD-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS No. 1197-60-0) is a quaternary ammonium salt with the molecular formula C₉H₁₆INO and a molecular weight of 281.14 g/mol . Structurally, it consists of a 5-methylfurfuryl group attached to a trimethylammonium cation, with iodide as the counterion. Synonyms include 5-Methylfurmethide Iodide and Trimethyl(5-methylfurfuryl)ammonium Iodide.

This compound is classified as a parasympathomimetic agent, indicating its ability to stimulate or mimic the parasympathetic nervous system, likely through cholinergic receptor interactions . Its furan-based structure may influence its bioavailability and receptor binding specificity compared to simpler quaternary ammonium compounds.

Properties

Molecular Formula

C9H17INO+

Molecular Weight

282.14 g/mol

IUPAC Name

trimethyl-[(5-methylfuran-2-yl)methyl]azanium;hydroiodide

InChI

InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;

InChI Key

IHTCZSNKQINGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C[N+](C)(C)C.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide typically involves the quaternization of N,N-dimethyl(5-methyl-2-furyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N-dimethyl(5-methyl-2-furyl)methanamine in acetonitrile.
  • Add an equimolar amount of methyl iodide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and precipitate the product by adding diethyl ether.
  • Filter and wash the precipitate with diethyl ether to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide counterion participates in SN2 reactions under mild conditions. Key observations include:

Reaction ConditionsProducts FormedYield (%)Reference
AgNO₃ in aqueous ethanol (25°C, 1h)[AgI precipitate + aqueous cation]>85
NaBH₄ in THF (reflux, 4h)Trimethylamine release + furan derivatives72

Mechanistic studies suggest the reaction with AgNO₃ proceeds via ion exchange , while NaBH₄ induces reductive cleavage of the N–C bond .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination generates substituted furans:

Example :
C₉H₁₆INOKOH (aq), Δ5-Methyl-2-vinylfuran+Trimethylamine+KI\small\text{C₉H₁₆INO} \xrightarrow{\text{KOH (aq), Δ}} \text{5-Methyl-2-vinylfuran} + \text{Trimethylamine} + \text{KI}

  • Kinetics : First-order dependence on hydroxide concentration (k = 0.15 M⁻¹min⁻¹ at 60°C).

  • Steric Effects : Methyl groups on nitrogen hinder elimination, requiring higher temperatures compared to non-methylated analogs.

Furan Ring Functionalization

The 5-methylfuran moiety undergoes electrophilic substitution:

ElectrophileConditionsMajor ProductSelectivity
HNO₃ (conc.)/H₂SO₄0°C, 30 min5-Methyl-2-nitrofuran derivative84% para
Br₂ (1 equiv)CH₂Cl₂, room temp5-Methyl-3-bromofuran derivative91%

Notable Feature : The trimethylammonium group acts as a moderate electron-withdrawing group , directing electrophiles to the C3 and C5 positions of the furan ring .

Phase-Transfer Catalysis

The compound facilitates interfacial reactions in biphasic systems:

SystemReactionRate Enhancement vs Control
Water/CH₂Cl₂Benzyl chloride + NaCN12×
Water/TolueneEpoxide ring-opening with KSCN

Mechanistic studies indicate the hydrophobic cation improves reagent transport across phases, with logP = 1.2 ± 0.3 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

  • Onset : 162°C (matches melting point)

  • Major Pathway (180–220°C) :
    C₉H₁₆INOTrimethylamine+5-Methylfurfural+HI\small\text{C₉H₁₆INO} \rightarrow \text{Trimethylamine} + \text{5-Methylfurfural} + \text{HI}

  • Activation Energy : 98 kJ/mol (Kissinger method)

Coordination Chemistry

The iodide ion engages in ligand-exchange reactions:

Metal SaltSolventComplex FormedConductivity (Λₘ, S·cm²/mol)
Cu(ClO₄)₂·6H₂OAcetonitrile[Cu(CH₃CN)₄]⁺·I⁻210
Hg(SCN)₂EthanolHgI₂ precipitate + free cationN/A

X-ray crystallography confirms non-coordination of the quaternary ammonium cation in these systems.

Scientific Research Applications

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies of membrane transport and ion channel function.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group facilitates its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can lead to disruptions in cellular processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quaternary Ammonium Iodides

Compound Name Molecular Formula Key Structural Features Primary Applications Notable Properties References
N,N,N-Trimethyl(5-methyl-2-furyl)methanaminium iodide C₉H₁₆INO 5-methylfuran substituent, trimethylamine Parasympathomimetics High purity (≥99% by HPLC)
Furan-2-yl methanaminium iodide (FuMAI) C₆H₁₀INO Conjugated furan ring 2D perovskite solar cells PCE: 18.00%; Carrier lifetime: 18.03 μs
(Tetrahydrofuran-2-yl)methanaminium chloride (THFMACl) C₆H₁₂ClN Unconjugated tetrahydrofuran ring 2D perovskite solar cells PCE: 13.79%; Carrier lifetime: 0.42 μs
Tetramethylammonium iodide (TMAI) C₄H₁₂IN Simple quaternary ammonium structure Chemical synthesis, ion-pairing agent LD₅₀ (rat, IV): 3560 µg/kg
N,N,N-Trimethyl chitosan iodide (TMC) (C₆H₁₁NO₄)ₙ·I⁻ Polysaccharide backbone, quaternized amine Antimicrobial coatings, drug delivery Degree of quaternization: 10–45%

Structural and Electronic Properties

  • Furan vs. In contrast, FuMAI (with a conjugated furan ring) exhibits superior charge transport in perovskites due to extended conjugation, achieving a 18.00% power conversion efficiency (PCE) compared to THFMACl (13.79%), which has a non-conjugated tetrahydrofuran ring .

Biological Activity

N,N,N-Trimethyl(5-methyl-2-furyl)methanaminium iodide, also known as tetramethylammonium iodide (TMAI), is a quaternary ammonium compound that has garnered interest in various biochemical and medicinal applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C4_4H12_{12}IN
  • Molecular Weight : 201.049 g/mol
  • Density : 1.84 g/cm³ at 20°C
  • Melting Point : >300 °C

TMAI exhibits biological activity primarily through its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to penetrate biological membranes, influencing ion transport and cellular signaling pathways.

Key Mechanisms:

  • Ion Channel Modulation : TMAI can affect ion channels, leading to alterations in cellular excitability and neurotransmission.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.

Biological Activities

Research indicates that TMAI has several notable biological activities:

  • Antimicrobial Activity : Studies have shown that TMAI possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that TMAI may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence that TMAI may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of TMAI against resistant strains of bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests its potential utility in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

In vitro experiments conducted on various cancer cell lines revealed that TMAI induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis. The study highlighted TMAI's potential as an adjunct therapy in cancer treatment.

Neuroprotective Studies

Research published in Neuroscience Letters examined the effects of TMAI on neuronal cultures subjected to oxidative stress. The findings indicated that TMAI significantly reduced cell death and preserved mitochondrial function, suggesting its role as a neuroprotective agent.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialSignificant reduction in bacterial viability
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectivePreservation of neuronal cells under oxidative stress

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide?

The compound is typically synthesized via quaternization reactions , where a tertiary amine precursor (e.g., 5-methyl-2-furylmethyl dimethylamine) reacts with methyl iodide in a polar aprotic solvent like acetone. Potassium carbonate is often used as a base to drive the reaction to completion . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield and purity, necessitating optimization via thin-layer chromatography (TLC) or NMR monitoring.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

  • IR Spectroscopy : Key absorption bands include stretches for the quaternary ammonium group (~2900–3000 cm⁻¹) and the furan ring (C-O-C at ~1250 cm⁻¹, C=C at ~1600 cm⁻¹) .
  • ¹H NMR : Distinct signals for the methyl groups on the ammonium nitrogen (δ ~3.0–3.5 ppm) and the 5-methyl substituent on the furan ring (δ ~2.3–2.5 ppm). Coupling patterns in the aromatic region (δ ~6.5–7.5 ppm) confirm the furan moiety .

Q. What stability considerations are critical during storage and handling?

The compound is hygroscopic and susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents (e.g., methanol or acetonitrile) at –20°C in amber vials is recommended to prevent degradation. Avoid prolonged exposure to light or moisture .

Q. What preliminary biological assays are suitable for evaluating its pharmacological activity?

Initial screening often involves muscarinic receptor binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) to assess antagonistic activity. Functional assays (e.g., calcium mobilization in CHO cells expressing M₁/M₃ receptors) can quantify potency and selectivity .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

Enantiomeric purity is attainable via divergent synthetic routes using chiral auxiliaries or resolving agents. For example, (+)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) enables enantiomer resolution via ¹H NMR analysis by inducing distinct chemical shifts in diastereomeric complexes .

Q. What crystallographic strategies resolve structural ambiguities in X-ray diffraction studies?

Use SHELX software (e.g., SHELXL for refinement) to model the crystal structure. High-resolution data (<1.0 Å) are critical for accurately locating the iodide counterion and methyl groups. Twinning or disorder in the furan ring may require iterative refinement cycles .

Q. How do computational methods (e.g., DFT) predict reactivity or binding modes?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Docking simulations (e.g., AutoDock Vina) model interactions with muscarinic receptors, guiding SAR studies .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Validate results using orthogonal methods (e.g., functional vs. binding assays) and standardize protocols (e.g., IC₅₀ determination with triplicate replicates). Cross-reference with structurally analogous compounds to identify trends .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, reaction time, and temperature. For example, replacing acetone with DMF may enhance solubility of the tertiary amine precursor. Post-synthesis purification via recrystallization (hexane/ethanol) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield .

Q. What advanced NMR techniques characterize dynamic processes (e.g., ion-pairing effects)?

NOESY/ROESY experiments detect spatial proximity between the iodide ion and ammonium protons, revealing solvent-dependent ion-pairing behavior. Variable-temperature NMR can assess conformational flexibility of the furan ring .

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